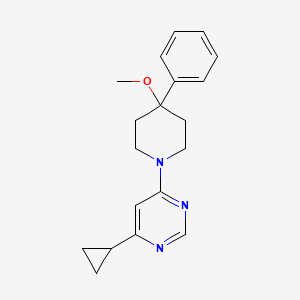![molecular formula C20H20N2O B5686574 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used as an atypical antipsychotic drug. It was first synthesized in the 1960s and was approved by the FDA in 1989 for the treatment of schizophrenia. Clozapine is known for its effectiveness in treating treatment-resistant schizophrenia, but it also has a number of other potential uses in scientific research.
作用機序
Clozapine works by blocking the activity of a number of different neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has a particularly high affinity for dopamine receptors, which is thought to be responsible for its antipsychotic effects. By blocking the activity of these receptors, 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine is able to reduce the symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects, including the ability to reduce the activity of the mesolimbic dopamine pathway, which is thought to be responsible for the positive symptoms of schizophrenia. It also has the ability to increase the activity of the mesocortical dopamine pathway, which is thought to be responsible for the negative symptoms of schizophrenia. Clozapine has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine. One area of interest is the use of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine as a tool for investigating the role of dopamine receptors in addiction and substance abuse. Another area of interest is the use of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine in combination with other drugs, such as antidepressants, to treat a wider range of psychiatric disorders. Additionally, there is ongoing research into the development of new drugs that are based on the structure of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine, but that have improved efficacy and fewer side effects.
合成法
Clozapine can be synthesized through a number of different methods, but one of the most common involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-11-carboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. This results in the formation of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine.
科学的研究の応用
Clozapine has a number of potential uses in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of dopamine in the brain. Clozapine has been shown to have a high affinity for dopamine receptors, particularly the D4 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes.
特性
IUPAC Name |
benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-20(21-14-6-1-7-15-21)22-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)22/h2-5,8-13H,1,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBBOVRZEZSALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)

![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5686525.png)

![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)

![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)

![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)

![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)